1-[(4-fluorophenyl)methyl]-3-methyl-1H-1,2,4-triazol-5-amine
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Overview
Description
1-[(4-fluorophenyl)methyl]-3-methyl-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a fluorophenyl group, a methyl group, and an amine group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-fluorophenyl)methyl]-3-methyl-1H-1,2,4-triazol-5-amine typically involves the reaction of 4-fluorobenzyl chloride with 3-methyl-1H-1,2,4-triazol-5-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. The reaction can be represented as follows:
4-fluorobenzyl chloride+3-methyl-1H-1,2,4-triazol-5-amineK2CO3,DMF,heatthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(4-fluorophenyl)methyl]-3-methyl-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce dehalogenated or hydrogenated products.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its antimicrobial and antifungal properties, making it a candidate for the development of new therapeutic agents.
Medicine: The compound’s potential as an anticancer agent has been explored, with studies focusing on its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenyl)methyl]-3-methyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-chlorophenyl)methyl]-3-methyl-1H-1,2,4-triazol-5-amine
- 1-[(4-bromophenyl)methyl]-3-methyl-1H-1,2,4-triazol-5-amine
- 1-[(4-methylphenyl)methyl]-3-methyl-1H-1,2,4-triazol-5-amine
Uniqueness
1-[(4-fluorophenyl)methyl]-3-methyl-1H-1,2,4-triazol-5-amine is unique due to the presence of the fluorine atom in the phenyl ring. Fluorine atoms can significantly influence the compound’s chemical and biological properties, such as increasing its lipophilicity, metabolic stability, and binding affinity to target proteins. This makes the compound potentially more effective in certain applications compared to its analogs with different substituents.
Properties
CAS No. |
1342661-93-1 |
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Molecular Formula |
C10H11FN4 |
Molecular Weight |
206.22 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)methyl]-5-methyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C10H11FN4/c1-7-13-10(12)15(14-7)6-8-2-4-9(11)5-3-8/h2-5H,6H2,1H3,(H2,12,13,14) |
InChI Key |
OBHBNEHOOFEUNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=N1)N)CC2=CC=C(C=C2)F |
Purity |
0 |
Origin of Product |
United States |
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